molecular formula C13H8F3NO3 B6334832 6-(3-Trifluoromethoxyphenyl)picolinic acid, 95% CAS No. 887983-58-6

6-(3-Trifluoromethoxyphenyl)picolinic acid, 95%

Cat. No. B6334832
CAS RN: 887983-58-6
M. Wt: 283.20 g/mol
InChI Key: HNXVJZWPKGUBNZ-UHFFFAOYSA-N
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Description

6-(3-Trifluoromethoxyphenyl)picolinic acid, or 6-(3-TFMP)PA, is a compound that is widely used in scientific research. It has many applications in the laboratory, both as a reagent and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

6-(3-TFMP)PA has many applications in the laboratory. It is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other compounds. It is also used as a tool to study the biochemical and physiological effects of various compounds. For example, 6-(3-TFMP)PA has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-(3-TFMP)PA is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-TFMP)PA are not yet fully understood. However, it is known to have an effect on the nervous system, as it has been shown to increase levels of certain neurotransmitters in the brain. This can lead to changes in behavior and cognition. It has also been shown to have an effect on the immune system, as it has been shown to increase the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The use of 6-(3-TFMP)PA in laboratory experiments has several advantages. It is a simple and cost-effective synthesis method, making it an attractive option for laboratory use. It also has a wide range of applications, making it a versatile tool for studying biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, making it difficult to predict the effects of different compounds. In addition, it is not always possible to control the levels of 6-(3-TFMP)PA in experiments, making it difficult to accurately measure its effects.

Future Directions

There are many potential future directions for the use of 6-(3-TFMP)PA in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used to study the effects of different compounds. Another potential direction is to develop new synthesis methods for 6-(3-TFMP)PA, which could make it more cost-effective and easier to use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 6-(3-TFMP)PA, such as its use as a drug or supplement.

Synthesis Methods

6-(3-TFMP)PA can be synthesized from 3-trifluoromethoxyphenylacetic acid and picolinic acid by a two-step process. First, the 3-trifluoromethoxyphenylacetic acid is reacted with sodium hydroxide to form 3-trifluoromethoxyphenylacetic acid sodium salt. Then, the sodium salt is reacted with picolinic acid in the presence of a catalyst to form 6-(3-TFMP)PA. This synthesis method is simple and cost-effective, making it an attractive option for laboratory use.

properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXVJZWPKGUBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647077
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Trifluoromethoxy)phenyl)picolinic acid

CAS RN

887983-58-6
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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